molecular formula N3Na B589533 Sodium Azide-15N3 CAS No. 1015486-10-8

Sodium Azide-15N3

Cat. No.: B589533
CAS No.: 1015486-10-8
M. Wt: 67.99
InChI Key: PXIPVTKHYLBLMZ-HCULJTSZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Sodium Azide-15N3 is primarily used as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI) . The azide moiety, a unique linear species containing three nitrogen atoms, is the primary target of this compound . It is particularly useful in real-time in vivo detection of heteronuclei, allowing for the investigation of many dynamic metabolic and physiological processes that were previously inaccessible to imaging .

Mode of Action

This compound interacts with its targets by inducing non-equilibrium polarization, which can enhance NMR signal by several orders of magnitude . This results in long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water . This establishes this compound as a powerful spin storage for hyperpolarization .

Biochemical Pathways

The azide anions of this compound can penetrate the blood-brain barrier and be metabolized to nitrogen oxide in the central nervous system . This process affects the biochemical pathways related to the synthesis of excitatory amino acids, leading to marked reductions in blood pressure and convulsions .

Pharmacokinetics

The pharmacokinetics of this compound is primarily governed by the spin-lattice relaxation time (T1) of the nucleus within the molecules of interest . This presents challenges for developing effective HP-MRI agents for biomedical and clinical applications .

Result of Action

The result of this compound’s action is the generation of long-lasting hyperpolarization lifetimes, which are crucial for enhancing the sensitivity of MRI . This allows for the real-time in vivo detection of heteronuclei, enabling the investigation of many dynamic metabolic and physiological processes .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and magnetic field strength . For instance, the hyperpolarization lifetimes and polarization levels of this compound are observed at 1 T , indicating that the magnetic field strength plays a significant role in its efficacy

Biochemical Analysis

Biochemical Properties

Sodium Azide-15N3 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The this compound-containing molecules exhibit long-lasting hyperpolarization lifetimes, making it a powerful spin storage for hyperpolarization . This property allows this compound to be used as a universal hyperpolarized tag for nuclear magnetic resonance imaging applications .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The this compound-containing molecules exhibit long-lasting hyperpolarization lifetimes, which can be used to investigate many dynamic metabolic and physiological processes that were previously inaccessible to imaging .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and induces changes in gene expression . The this compound-containing molecules exhibit long-lasting hyperpolarization lifetimes, thus establishing this compound as a powerful spin storage for hyperpolarization .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial . This compound-containing molecules exhibit long-lasting hyperpolarization lifetimes up to 9.8 minutes at 1 T with remarkably high polarization levels up to 11.6% in water .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it may also affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and it may also affect its localization or accumulation

Preparation Methods

Synthetic Routes and Reaction Conditions: The common synthesis method for sodium azide involves the “Wislicenus process,” which proceeds in two steps in liquid ammonia. In the first step, ammonia is converted to sodium amide by metallic sodium: [ 2 \text{Na} + 2 \text{NH}_3 \rightarrow 2 \text{NaNH}_2 + \text{H}_2 ] In the second step, sodium amide reacts with nitrous oxide to form sodium azide: [ 2 \text{NaNH}_2 + \text{N}_2\text{O} \rightarrow \text{NaN}_3 + \text{NaOH} + \text{NH}_3 ]

Industrial Production Methods: Industrial production of sodium azide typically follows the same synthetic route but on a larger scale, ensuring high purity and yield. The process involves careful control of reaction conditions, including temperature and pressure, to optimize the production of sodium azide .

Chemical Reactions Analysis

Types of Reactions: Sodium Azide-15N3 undergoes various types of chemical reactions, including:

    Substitution Reactions: The azide ion is a great nucleophile in nucleophilic substitution reactions (S_N2). It can react with primary and secondary alkyl halides to form alkyl azides.

    Reduction Reactions: Sodium azide can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Cycloaddition Reactions: Sodium azide can participate in [3+2] cycloaddition reactions to form triazoles.

Common Reagents and Conditions:

    Substitution Reactions: Polar aprotic solvents such as acetonitrile or dimethyl sulfoxide are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.

    Cycloaddition Reactions: Copper(I) catalysts are often used to facilitate the reaction.

Major Products:

    Substitution Reactions: Alkyl azides.

    Reduction Reactions: Primary amines.

    Cycloaddition Reactions: Triazoles

Scientific Research Applications

Sodium Azide-15N3 has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including heterocycles and pharmaceuticals.

    Biology: Acts as a molecular tag for hyperpolarized magnetic resonance imaging (HP-MRI), allowing for the study of dynamic metabolic and physiological processes.

    Medicine: Used in the development of diagnostic agents and as a tool for studying biochemical pathways.

    Industry: Employed in the production of airbags and as a preservative in laboratories

Comparison with Similar Compounds

Sodium azide-15N3 can be compared with other azide compounds, such as:

    Potassium Azide: Similar in reactivity but differs in solubility and ionic properties.

    Ammonium Azide: More explosive and less commonly used in industrial applications.

    Organic Azides: Used as intermediates in organic synthesis and have different reactivity profiles compared to inorganic azides.

Uniqueness: this compound is unique due to its isotopic labeling with nitrogen-15, which provides distinct advantages in hyperpolarized magnetic resonance imaging and other scientific research applications .

Properties

IUPAC Name

sodium;bis(15N)(azanidylidene)(15N)azanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/N3.Na/c1-3-2;/q-1;+1/i1+1,2+1,3+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIPVTKHYLBLMZ-HCULJTSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N-]=[N+]=[N-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[15N-]=[15N+]=[15N-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N3Na
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858397
Record name Sodium (~15~N_3_)azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

67.9900960 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015486-10-8
Record name Sodium (~15~N_3_)azide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.